N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carbamoyl group and a furan ring substituted with a nitro group and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the Feist-Benary synthesis, involving the reaction of α-haloketones with β-dicarbonyl compounds.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Substitution: Substituted derivatives with new functional groups introduced at specific positions on the thiophene or furan rings.
Scientific Research Applications
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carbamoyl and carboxamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Similar structure with a pyrazole ring instead of a furan ring.
N-(4-carbamoyl-3-thiophenyl)-2-methyl-5-phenyl-3-pyrazolecarboxamide: Another similar compound with a pyrazole ring and different substituents.
Uniqueness
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a thiophene and a furan ring, along with the specific functional groups that confer distinct chemical and biological properties. Its combination of a nitro group, carbamoyl group, and carboxamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIXHHGEGQAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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